molecular formula C14H25NO2 B1470339 4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid CAS No. 1545526-55-3

4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid

Cat. No.: B1470339
CAS No.: 1545526-55-3
M. Wt: 239.35 g/mol
InChI Key: VXSIJPQXSOHPPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H25NO2 and its molecular weight is 239.35 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, compounds with piperidine moieties are known to exhibit interactions with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . Additionally, the cyclohexane carboxylic acid group may interact with enzymes involved in fatty acid metabolism . These interactions can modulate the activity of these enzymes, leading to changes in metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been shown to affect the activity of G-protein coupled receptors, which play a crucial role in cell signaling . This can lead to alterations in downstream signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, the compound may influence the expression of genes involved in metabolic pathways, further impacting cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the piperidine ring can interact with active sites of enzymes, altering their conformation and activity . This can result in the inhibition of enzyme activity, such as the inhibition of monoamine oxidase, which affects neurotransmitter levels . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain conditions, such as high temperatures or extreme pH, can lead to degradation and loss of activity . Long-term studies in in vitro and in vivo settings have demonstrated that the compound can have sustained effects on cellular functions, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of neurotransmitter levels and improvement in cognitive functions . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant effects occurring at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of fatty acids and neurotransmitters . For instance, the compound can modulate the activity of enzymes such as monoamine oxidase, affecting the levels of neurotransmitters like serotonin and dopamine . Additionally, it can influence metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues can influence its overall activity and effects .

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial functions and energy production . Additionally, the compound can be found in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism .

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c1-2-12-5-3-4-10-15(12)13-8-6-11(7-9-13)14(16)17/h11-13H,2-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSIJPQXSOHPPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid
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4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid
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4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid
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4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid
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4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid
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4-(2-Ethylpiperidin-1-yl)cyclohexane-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.